hexahydroindolizin-8(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKISQBVVUHMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547597 | |
| Record name | Hexahydroindolizin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2407-98-9 | |
| Record name | Hexahydroindolizin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hexahydroindolizin 8 5h One and Its Derivatives
Asymmetric Synthesis Strategies Towards Enantiopure Hexahydroindolizin-8(5H)-one Systems
The synthesis of enantiomerically pure this compound derivatives is crucial for the investigation of their biological properties and for their use as chiral building blocks in the synthesis of more complex natural products. Various strategies have been developed to control the stereochemistry of the bicyclic core, including catalytic enantioselective methods, the use of chiral auxiliaries, and diastereoselective cyclization reactions.
Catalytic Enantioselective Approaches (e.g., Rh-catalyzed alkene hydroacylation)
Catalytic enantioselective reactions offer an efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. While direct Rh-catalyzed alkene hydroacylation for the synthesis of this compound is not extensively documented in dedicated studies, the principles of this methodology are applicable. Transition-metal-catalyzed hydroacylation of alkenes with aldehydes is a powerful tool for the formation of ketones. drughunter.com In a hypothetical application to the this compound skeleton, an amino-aldehyde containing a pendant alkene could be cyclized in the presence of a chiral rhodium catalyst. The choice of chiral ligand would be critical in determining the enantioselectivity of the resulting bicyclic ketone. The development of such a direct and atom-economical cyclization remains a promising area for future research.
Chiral Auxiliary and Chiral Pool Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are removed. wikipedia.org This reliable strategy is often employed in the early stages of drug development. wikipedia.org For the synthesis of this compound systems, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a precursor molecule. wikipedia.org The chiral auxiliary would then control the stereochemistry of a key bond-forming step, for instance, an alkylation or a cyclization, before being cleaved to yield the enantiopure product.
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes as starting materials. nih.govwikipedia.org This strategy leverages the inherent chirality of the starting material to construct the chiral target molecule. For instance, L-proline or L-pyroglutamic acid, both of which are commercially available in enantiopure form, can serve as versatile starting materials for the synthesis of the this compound core. The pre-existing stereocenter in these chiral pool starting materials can be used to control the stereochemistry of the newly formed stereocenters during the synthesis.
| Strategy | Description | Key Features |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective reactions. wikipedia.org | Reliable and versatile, often used in early drug development. wikipedia.orgsigmaaldrich.com |
| Chiral Pool | Use of abundant, enantiopure natural products as starting materials. nih.govwikipedia.org | Efficiently transfers chirality from the starting material to the target molecule. wikipedia.org |
Diastereoselective Cyclization Reactions (e.g., aza-Prins type cyclization, N-acyliminium ion cascades)
Diastereoselective cyclization reactions are a powerful tool for the construction of the this compound skeleton, where the stereochemical outcome is controlled by existing stereocenters in the substrate.
The aza-Prins cyclization involves the reaction of an N-acyliminium ion with a tethered alkene. This reaction can be used to construct the piperidine (B6355638) ring of the indolizidine core with high diastereoselectivity. semanticscholar.org The stereochemistry of the substituents on the starting material directs the formation of the new stereocenters in the bicyclic product.
N-acyliminium ion cascades are a series of reactions initiated by the formation of an N-acyliminium ion, leading to the rapid construction of complex molecular architectures. nih.govnih.gov These cascades can be initiated from precursors such as hydroxy- or alkoxy-lactams. qub.ac.uk The highly electrophilic N-acyliminium ion can be trapped intramolecularly by a variety of nucleophiles, including alkenes, to form the bicyclic core of this compound in a highly stereocontrolled manner. The stereoselectivity of these cascade reactions is often excellent, allowing for the synthesis of complex polycyclic systems with multiple stereocenters in a single step. nih.govnih.gov
| Cyclization Reaction | Description | Key Features |
| Aza-Prins Cyclization | Reaction of an N-acyliminium ion with a tethered alkene to form a piperidine ring. semanticscholar.org | High diastereoselectivity controlled by existing stereocenters. |
| N-Acyliminium Ion Cascade | A sequence of reactions initiated by an N-acyliminium ion to build complex structures. nih.govnih.gov | Rapid construction of polycyclic systems with high stereocontrol. nih.govnih.gov |
Transition-Metal Catalyzed Routes to the this compound Skeleton
Transition-metal catalysis offers a diverse and powerful set of tools for the construction of the this compound framework. Cross-coupling, metathesis, and cycloaddition reactions catalyzed by transition metals provide efficient and often stereoselective routes to this important bicyclic system.
Cross-Coupling and Metathesis Reactions in Indolizidine Formation (e.g., Tsuji-Trost allylic amination, ring-closing metathesis)
The Tsuji-Trost allylic amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an allylic electrophile and a nitrogen nucleophile. wikipedia.org This reaction can be applied to the synthesis of the this compound skeleton through an intramolecular cyclization of a suitably functionalized amino-allylic substrate. The use of chiral ligands can render this reaction enantioselective, providing a route to chiral indolizidinones. wikipedia.org
Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic alkenes, catalyzed by ruthenium or molybdenum carbene complexes. wikipedia.org RCM has been successfully employed in the synthesis of a variety of nitrogen-containing heterocycles, including the unsaturated precursors to this compound. wikipedia.orgnih.gov The reaction involves the intramolecular metathesis of a diene substrate to form a cyclic alkene and a volatile byproduct, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.org Subsequent hydrogenation of the resulting double bond yields the saturated this compound skeleton.
| Reaction | Catalyst | Description |
| Tsuji-Trost Allylic Amination | Palladium wikipedia.org | Intramolecular C-N bond formation to construct the piperidine ring. wikipedia.org |
| Ring-Closing Metathesis (RCM) | Ruthenium or Molybdenum Carbene wikipedia.org | Intramolecular cyclization of a diene to form an unsaturated bicyclic precursor. wikipedia.org |
Cycloaddition Reactions for Building the Bicyclic Framework (e.g., Hetero Diels-Alder)
The hetero-Diels-Alder reaction is a [4+2] cycloaddition reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. researchgate.net This reaction is a highly efficient method for the construction of six-membered heterocyclic rings and can be applied to the synthesis of the piperidine portion of the this compound skeleton. An intramolecular hetero-Diels-Alder reaction of a substrate containing both a diene and a dienophile with a nitrogen atom incorporated in one of the components can lead to the direct formation of the bicyclic framework with good stereocontrol. The development of asymmetric versions of this reaction, using chiral catalysts or auxiliaries, provides a powerful strategy for the enantioselective synthesis of this compound and its derivatives. researchgate.net
Intramolecular Cyclization and Annulation Strategies
The construction of the bicyclic indolizidinone framework heavily relies on intramolecular reactions that form one of the constituent rings. These strategies are advantageous as they can establish complex stereochemical relationships and offer high efficiency.
Intramolecular ring closure is a cornerstone in the synthesis of the this compound core. Various cyclization tactics have been employed, leveraging different types of reactive intermediates and reaction mechanisms to achieve the desired bicyclic structure.
One prominent strategy involves the aza-Prins-type cyclization of cyclic N-acyliminium ions. These ions, generated from the regioselective reduction of N-homoallyl imides followed by treatment with a Lewis acid like boron trifluoride etherate, undergo an endo-trig cyclization. This process is highly diastereoselective and leads to the formation of the hexahydroindolizinone core, which can be subsequently trapped by nucleophiles in an intermolecular Ritter or Friedel-Crafts reaction to yield functionalized products. acs.org
Another powerful method is the intramolecular Dieckmann cyclization. This reaction involves the base-promoted intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation, can yield the target ketone. This approach has been successfully applied to the synthesis of various indolizidinones, providing a reliable route to the bicyclic system. researchgate.net
The intramolecular modified Julia olefination of imides also presents a regioselective pathway to substituted indolizidines and quinolizidines. acs.org This reaction allows for the formation of the endocyclic double bond in a controlled manner, which can then be reduced to afford the saturated hexahydroindolizinone skeleton.
Furthermore, metal-free biscyclization strategies have been developed that involve an intramolecular 1,4-addition as a key step. scispace.com These multi-component reactions can construct the indolizin-5(1H)-one scaffold with high stereospecificity, creating multiple new bonds and stereocenters in a single operation.
Table 1: Examples of Intramolecular Ring Closure Reactions
| Cyclization Strategy | Key Intermediate | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Aza-Prins-type | Cyclic N-acyliminium ion | BF₃·OEt₂ | Amido/phenyl hexahydroindolizinones | acs.org |
| Dieckmann Cyclization | Dicarbonyl precursor | Base (e.g., NaOEt) | Substituted indolizidinones | researchgate.net |
| Modified Julia Olefination | Sulfone-substituted imide | LiHMDS, BF₃·OEt₂; DBU | Unsaturated indolizinones | acs.org |
| Michael Addition | Acyclic precursor | Base (e.g., Cs₂CO₃) | Functionalized indolizin-5(1H)-ones | scispace.com |
Cascade reactions, also known as domino or tandem reactions, offer a highly efficient means of synthesizing complex molecules like this compound from simple precursors in a single pot. chemistryworld.com These processes involve two or more sequential reactions where each subsequent step is triggered by the functionality formed in the previous one, thus avoiding the isolation of intermediates and reducing waste. nih.gov
A notable example is the metal-free [3+2+1]/[2+2+1] biscyclization, a domino reaction that stereospecifically constructs indolizin-5(1H)-one scaffolds from commercially available starting materials. scispace.com This transformation is remarkable for its ability to form five new sigma bonds and up to six stereocenters, including a quaternary carbon, in one synthetic operation. The proposed mechanism involves a sequence of intermolecular Michael addition, nucleophilic additions, and intramolecular cyclizations. scispace.com
Palladium-catalyzed cascade reactions have also been employed to create complex nitrogen-containing heterocycles. For instance, a diverted Tsuji-Trost sequence followed by an intramolecular Diels-Alder reaction can transform simpler precursors into complex polycyclic amines, showcasing the power of transition-metal catalysis in initiating complex cascades. nih.gov While not directly yielding the target compound, this methodology highlights a powerful strategy adaptable to the synthesis of related saturated heterocyclic systems.
Gold-catalyzed cascade reactions provide another elegant route. Treatment of substituted tryptamines with 2-ethynylbenzoic acids in the presence of a gold(I) catalyst can initiate a cascade that forms one C-C and two C-N bonds, leading to complex polycyclic structures. acs.org The principles of such cascade cyclizations are applicable to the design of syntheses for the indolizidinone core.
Table 2: Overview of Cascade Strategies for Related Heterocycles
| Cascade Type | Catalyst/Reagent | Key Steps | Product Scaffold | Ref |
|---|---|---|---|---|
| Metal-Free Biscyclization | Base | Michael addition, nucleophilic additions, cyclization | Indolizin-5(1H)-one | scispace.com |
| Palladium-Catalyzed | Pd(0) complex | Diverted Tsuji-Trost, intramolecular Diels-Alder | Tetracyclic amines | nih.gov |
| Gold-Catalyzed | Au(I) complex | Cyclization/addition cascade | Tryptamine-fused polycycles | acs.org |
Functional Group Interconversions and Derivatization on the this compound Core
Once the core bicyclic structure is established, functional group interconversions (FGI) and further derivatization are crucial for synthesizing specific target molecules and exploring structure-activity relationships. These transformations allow for the modification of existing functional groups or the introduction of new ones at specific positions.
Selective oxidation and reduction are fundamental tools for modifying the this compound scaffold. The carbonyl group at the C8 position and the lactam functionality are key sites for such transformations.
Catalytic hydrogenation represents a common and effective reduction method. For example, the stereoselective synthesis of (8R,8aS)-8-methylhexahydroindolizin-5-one, a key intermediate for certain alkaloids, was achieved via catalytic hydrogenation of a dihydroindolizidinone precursor. researchgate.net This reaction occurred preferentially from the endo-face of the molecule. Diimide reduction has also been explored as an alternative, which in some cases can improve selectivity. researchgate.net The reduction of the lactam carbonyl to an amine using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) provides access to the corresponding indolizidine alkaloid core.
Selective oxidation of the hexahydroindolizinone ring system can introduce new functionality. While specific examples on the 8-oxo core are specialized, studies on related systems like hexahydrobenz[f]indolizine-3,10-diones show that oxidation can occur adjacent to the carbonyl and nitrogen atoms. researchgate.net For instance, treatment with sodium methoxide (B1231860) in the presence of dissolved oxygen can lead to the introduction of hydroperoxide groups, which can be further transformed. researchgate.net Such methodologies could potentially be adapted to create hydroxylated derivatives of this compound.
The introduction of new carbon chains or heteroatoms onto the this compound core is essential for creating diverse derivatives. Alkylation and acylation are primary methods for forming new carbon-carbon bonds. libretexts.orgchadsprep.comyoutube.comyoutube.comopenstax.org
The nitrogen atom of the indolizidinone, after reduction of the lactam, can be alkylated or acylated to introduce a variety of substituents. Furthermore, the carbon framework itself can be functionalized. The α-carbon to the carbonyl group (C7) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles such as alkyl halides or aldehydes (in an aldol (B89426) reaction) to introduce new carbon chains.
The introduction of phenyl groups can be achieved via the intramolecular aza-Prins cyclization followed by a Friedel-Crafts reaction, where the intermediate N-acyliminium ion is trapped by an aromatic nucleophile like benzene. acs.org This method directly installs a carbon substituent onto the ring system during its formation.
Heteroatoms can be introduced through various functional group transformations. For example, a ketone at the C8 position can be converted into an oxime and then reduced to an amine, introducing a nitrogen atom. Hydroxylation reactions, such as those following epoxidation of an unsaturated precursor, can introduce oxygen atoms with high stereocontrol. researchgate.net
Achieving regioselectivity in the functionalization of the saturated this compound ring system can be challenging due to the presence of multiple similar C-H bonds. However, modern synthetic methods, particularly those involving C-H activation, offer powerful solutions.
While much of the research on regioselective C-H functionalization has focused on aromatic heterocycles like indoles and quinolines, the principles are applicable to saturated systems. nih.govnih.govmdpi.com Directing groups are often employed to control the site of reaction. A directing group, temporarily installed on the molecule (often on the nitrogen atom), can coordinate to a transition metal catalyst and direct the C-H activation to a specific, often sterically accessible, position. For indolizine (B1195054) systems, functionalization at positions on the six-membered ring, such as C7, is of particular interest. nih.gov
For example, in indole (B1671886) chemistry, directing groups like phosphinamides have been used with palladium catalysts to achieve selective arylation at the C7 position. nih.gov A similar strategy could be envisioned for the this compound core, where a directing group on the nitrogen atom could guide a metal catalyst to activate the C-H bonds at C1 or C8a, enabling the introduction of new substituents with high regiocontrol. After the reaction, the directing group can be cleaved, revealing the functionalized product.
Table 3: Potential Regioselective Functionalization Strategies
| Strategy | Position | Catalyst/Reagent | Directing Group Example | Ref (Principle) |
|---|---|---|---|---|
| Enolate Alkylation | C7 | LDA, Alkyl Halide | None (inherent reactivity) | General Principle |
| C-H Arylation | C7/C1 | Pd(II) or Rh(I) | P(O)tBu₂ | nih.gov |
| C-H Borylation | Various | Ir(I) | Bipyridine ligands | mdpi.com |
Stereochemical Control and Conformational Analysis of Hexahydroindolizin 8 5h One Structures
Determination of Absolute and Relative Stereochemistry in Hexahydroindolizin-8(5H)-one Derivatives
The unambiguous assignment of absolute and relative stereochemistry in chiral molecules such as this compound derivatives is a critical aspect of their study. Various analytical techniques are employed to elucidate the spatial arrangement of atoms within these molecules.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique for the unequivocal determination of the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of stereocenters. jhu.edu For instance, the absolute configuration of (6S,7S,8S,8aS)-6-Ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one monohydrate was established through its synthesis, and the expected stereochemistry was confirmed by X-ray crystallography. nih.gov This technique offers a definitive method for assigning the absolute and relative stereochemistry of crystalline derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for determining the relative stereochemistry of molecules in solution. wordpress.com Techniques such as the Nuclear Overhauser Effect (NOE) provide through-space correlation between protons, allowing for the determination of their proximity and, consequently, the relative configuration of stereocenters. wordpress.com For diastereomers, differences in chemical shifts and coupling constants can also provide valuable stereochemical information. wordpress.com While NMR is powerful for determining relative stereochemistry, assigning the absolute configuration often requires the use of chiral derivatizing agents, such as Mosher's acid, to create diastereomeric derivatives that exhibit distinct NMR signals. researchgate.net
A summary of techniques used for stereochemical determination is presented in the table below.
| Technique | Information Provided | Sample Requirements |
| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, bond angles | Crystalline solid |
| NMR Spectroscopy (NOE) | Relative stereochemistry | Solution |
| NMR with Chiral Derivatizing Agents | Absolute configuration | Solution |
Conformational Dynamics and Preferred Geometries of the Fused Rings (e.g., chair, flat-envelope conformations)
In a study of a substituted hexahydroindolizin-3(2H)-one, X-ray analysis revealed that the central six-membered ring adopts a chair conformation . nih.gov This is a common and generally the most stable conformation for six-membered rings as it minimizes angle and torsional strain. libretexts.org In this specific derivative, four of the atoms in the six-membered ring were found to be nearly coplanar, with the other two atoms displaced on opposite sides of this plane, characteristic of a chair geometry. nih.gov
The fused five-membered ring, an oxopyrrolidine ring in the studied example, was found to adopt a conformation close to a flat envelope . nih.gov In this conformation, four of the atoms are in a plane, while the fifth atom is displaced out of this plane. nih.gov Specifically, the carbon atom at the flap was deviated from the mean plane of the other four atoms. nih.gov The fusion of the two rings in indolizidine systems is typically a trans-fusion, which leads to a more stable structure. rsc.org
The preferred conformations of the fused rings in a hexahydroindolizinone derivative are summarized below.
| Ring System | Preferred Conformation |
| Six-membered ring | Chair |
| Five-membered ring | Flat-envelope |
Influence of Substituents on this compound Conformation and Stereoisomerism
The presence of substituents on the this compound scaffold can significantly influence the conformational equilibrium of the fused rings and can introduce new stereogenic centers, leading to the possibility of multiple stereoisomers.
The conformational preference of a substituent on a six-membered ring is largely dictated by steric interactions. In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, a substituent will preferentially occupy the equatorial position to minimize unfavorable steric interactions with the other axial substituents on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. libretexts.org For instance, in substituted cyclohexanes, a tert-butyl group has a very strong preference for the equatorial position due to its large size. libretexts.org
The nature and position of substituents can also affect the stereochemical outcome of chemical reactions. For example, in the synthesis of 3-methyleneisoindolin-1-ones, the size of the N-substituent was found to influence the stereoselectivity of the reaction, with smaller substituents favoring the Z-isomer and larger substituents leading to a mixture of E and Z-isomers. researchgate.net While this is a different ring system, it illustrates the principle that substituents can direct the formation of specific stereoisomers. The electronic properties of substituents can also play a role in determining conformational stability through hyperconjugative effects. mdpi.com
Chiroptical Properties and Stereochemical Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are highly sensitive to the three-dimensional structure of a molecule and are valuable tools for stereochemical analysis, particularly for determining absolute configuration.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in a molecule. rsc.org It has emerged as a reliable method for the unambiguous assignment of both the absolute configuration and the preferred conformations of chiral molecules in solution. rsc.org The VCD spectrum of a molecule is highly sensitive to its stereochemistry, and by comparing the experimental VCD spectrum to the computed spectrum for a particular enantiomer, the absolute configuration can be determined. rsc.orgresearchgate.net VCD is particularly useful for complex molecules where other methods may be difficult to apply. rsc.orgrsc.org
The chiroptical properties of the broader class of indolizidine alkaloids have been studied, and techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) have been used to investigate their conformation and absolute configuration. rsc.org These techniques rely on the differential interaction of the molecule with plane-polarized and circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.
The application of chiroptical techniques to this compound derivatives can provide valuable insights into their stereochemistry. A comparison of these techniques is provided below.
| Technique | Spectral Region | Information Provided |
| Vibrational Circular Dichroism (VCD) | Infrared | Absolute configuration, solution conformation |
| Optical Rotatory Dispersion (ORD) | UV-Visible | Absolute configuration, conformation |
| Circular Dichroism (CD) | UV-Visible | Absolute configuration, conformation |
Strategic Applications of Hexahydroindolizin 8 5h One in Complex Molecule Synthesis
Hexahydroindolizin-8(5H)-one as a Chiral Building Block in Asymmetric Synthesis
The application of chiral building blocks is a cornerstone of modern asymmetric synthesis, allowing for the transfer of stereochemical information to a prochiral substrate, thereby controlling the formation of new stereocenters. This compound, when obtained in an enantiomerically pure form, serves as an excellent chiral synthon. Its rigid bicyclic structure provides a well-defined steric environment that can direct the approach of reagents to a specific face of the molecule, leading to high diastereoselectivity in subsequent transformations.
The enantioselective synthesis of derivatives of this compound itself lays the foundation for its use as a chiral building block. For instance, synthetic strategies have been developed to produce specific stereoisomers of substituted hexahydroindolizinones, which then act as key intermediates in the synthesis of more complex targets. The inherent chirality of these precursors is leveraged to guide the stereochemical outcome of reactions such as alkylations, reductions, and cycloadditions. This approach obviates the need for chiral auxiliaries or catalysts in later stages of a synthetic sequence, often leading to more efficient and atom-economical routes.
The principle of using a chiral scaffold to direct subsequent stereoselective reactions is a powerful tool in organic synthesis. While specific examples detailing the use of this compound as a detachable chiral auxiliary are not extensively documented, its role as a permanent chiral scaffold is well-established in the total synthesis of natural products, as will be discussed in the following section. The stereocenters within the this compound core dictate the spatial orientation of appended functional groups, thereby influencing the stereochemistry of newly formed chiral centers.
Total Synthesis of Indolizidine Alkaloids Utilizing this compound Precursors
This compound and its derivatives are instrumental in the total synthesis of a wide range of indolizidine alkaloids. These precursors provide a pre-formed bicyclic core that can be elaborated through various chemical transformations to afford the target natural products.
A notable example is the synthesis of pumiliotoxin alkaloids, a class of toxins found in the skin of dendrobatid frogs. Synthetic routes to pumiliotoxins often involve the use of a suitably functionalized indolizidinone core, to which the characteristic side chain is appended. researchgate.net For instance, a convergent total synthesis of (+)-pumiliotoxin 251D has been achieved where the key indolizidinone derivative was elaborated to introduce the side chain via a Horner-Wadsworth-Emmons olefination. researchgate.net
The synthesis of awajanomycin , a cytotoxic marine-derived alkaloid, has also been approached using building blocks that lead to an indolizidinone core. The asymmetric total synthesis of (-)-awajanomycin involved the construction of a piperidinone core structure which is a precursor to the bicyclic indolizidinone system. nih.govresearchgate.net
In the total synthesis of tashiromine , a simpler indolizidine alkaloid, a key step involves the stereoselective construction of the indolizidine core, which is essentially a substituted this compound. organicchemistrydata.org This bicyclic amide is then further functionalized to complete the synthesis. organicchemistrydata.org
Similarly, the total synthesis of alkaloid 205B , another frog alkaloid with a complex tricyclic structure, has been accomplished using precursors that generate a functionalized indolizidinone framework. rsc.org The synthesis involves stereocontrolled transformations on this core to build the intricate architecture of the natural product. rsc.org
The synthesis of grandisine B , an alkaloid from the plant family Elaeocarpaceae, has been approached through the development of novel routes to bicyclic lactams, which are direct precursors to the hexahydroindolizinone system. rsc.org
Furthermore, a concise and efficient synthesis of (±)-coniceine and (±)-1-hydroxy indolizidine has been reported starting from picolinic acid ethyl ester. aragen.com A key intermediate in this synthesis is a hydroxy bicyclic amide, a direct derivative of this compound. This intermediate is then selectively reduced to afford either 1-hydroxy indolizidine or further transformed to yield coniceine. aragen.com
| Target Alkaloid | Key Precursor Type | Reference |
| Pumiliotoxin 251D | Functionalized Indolizidinone | researchgate.net |
| (-)-Awajanomycin | Piperidinone (precursor to indolizidinone) | nih.govresearchgate.net |
| Tashiromine | Substituted this compound | organicchemistrydata.org |
| Alkaloid 205B | Functionalized Indolizidinone | rsc.org |
| Grandisine B | Bicyclic Lactam (Indolizidinone precursor) | rsc.org |
| Coniceine | Hydroxy Bicyclic Amide (Indolizidinone derivative) | aragen.com |
| 1-Hydroxy indolizidine | Hydroxy Bicyclic Amide (Indolizidinone derivative) | aragen.com |
Preparation of Non-Natural Indolizidine Analogues with Diverse Structural Motifs
The this compound scaffold is not only a gateway to natural products but also a versatile platform for the synthesis of non-natural indolizidine analogues with novel structural features and potentially unique biological activities. The ability to modify the core structure and introduce a variety of substituents allows for the creation of libraries of compounds for biological screening.
A general strategy for generating diversity involves the synthesis of benzo-fused indolizidine alkaloid mimics. beilstein-journals.org This approach utilizes an intramolecular Heck cyclization to construct the core, which can then be further functionalized. beilstein-journals.org By starting with appropriately substituted precursors, a range of analogues with different electronic and steric properties can be accessed. These modifications can significantly impact the pharmacological profile of the resulting molecules.
The development of synthetic methods that allow for the introduction of functional groups at various positions of the this compound ring is crucial for the preparation of diverse analogues. For example, halogenated derivatives can serve as handles for cross-coupling reactions, enabling the attachment of a wide array of aryl, heteroaryl, or alkyl groups. Furthermore, the carbonyl group at the 8-position is a versatile functional group that can be transformed into a variety of other functionalities, such as hydroxyl groups, amines, or carbon-carbon double bonds, further expanding the accessible chemical space. The synthesis of indolizidine derivatives with modified ring sizes or substitution patterns can lead to compounds with altered conformational properties and, consequently, different biological targets.
Development of Privileged Scaffolds for Drug Discovery from this compound
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The indolizidine core is considered a privileged structure due to its prevalence in a large number of biologically active natural products. The this compound skeleton, as a key building block for this class of compounds, therefore represents a valuable starting point for the development of new privileged scaffolds for drug discovery.
By systematically modifying the this compound core, medicinal chemists can design and synthesize libraries of compounds to screen against a wide range of biological targets. The structural diversity that can be generated from this scaffold, as discussed in the previous section, is a key attribute for its use in drug discovery programs. The rigid, three-dimensional nature of the indolizidine framework allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological macromolecules such as enzymes and receptors.
Computational Investigations into the Reactivity and Structure of Hexahydroindolizin 8 5h One
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable tools for mapping the intricate energy landscapes of chemical reactions. rsc.org These studies allow for the detailed examination of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that govern reaction rates. researchgate.netdntb.gov.ua
These computational models can compare different reaction pathways, for example, by assessing the energetic profiles for the formation of various regioisomers or stereoisomers. researchgate.net The insights gained from such studies are critical for optimizing reaction conditions to favor the desired product.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Cyclization Step in Hexahydroindolizin-8(5H)-one Synthesis
| Pathway | Transition State (TS) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| Pathway A (Desired) | TS-A | 15.2 | -25.7 |
| Pathway B (Side-product) | TS-B | 18.9 | -19.4 |
Note: Data are illustrative and represent typical outputs from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical studies provide detailed electronic information about specific points on a reaction coordinate, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the motion of every atom in a system, providing a powerful tool for conformational analysis and the study of intermolecular interactions. dntb.gov.uamdpi.com
For a flexible bicyclic system like this compound, MD simulations can reveal the accessible conformations in different environments, such as in various solvents or when interacting with a biological target. nih.gov These simulations can identify the most stable low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule presents itself for intermolecular recognition. core.ac.uk The flexibility of the six- and five-membered rings and the orientation of the carbonyl group can be tracked over time to build a comprehensive picture of the molecule's structural dynamics.
Furthermore, MD simulations are used to study how this compound interacts with other molecules, such as solvent molecules, receptors, or enzymes. nih.govchemrxiv.org By simulating the compound in a solvated environment, one can analyze the specific hydrogen bonding patterns and other non-covalent interactions that stabilize the system. When studying interactions with a protein, MD can reveal the key residues involved in binding and the stability of the resulting complex. nih.gov
Predictive Modeling for Stereoselectivity in this compound Synthesis
The control of stereochemistry is a paramount challenge in the synthesis of complex molecules like indolizidine alkaloids. rsc.org Computational models have become increasingly important for predicting and rationalizing the stereochemical outcomes of reactions. researchgate.net
Predictive modeling for stereoselectivity in the synthesis of this compound often involves the computational analysis of diastereomeric transition states. Using quantum chemical methods, the transition state structures leading to different stereoisomers can be located and their relative energies calculated. According to transition state theory, the pathway with the lower energy transition state will be kinetically favored, thus determining the major product.
For example, in a catalytic hydrogenation step to form the saturated indolizidine core, the substrate can approach the catalyst from two different faces, leading to two different stereoisomers. researchgate.net Computational modeling can determine the relative stability of the two corresponding transition state complexes, considering factors like steric hindrance and stereoelectronic effects, thereby predicting the observed stereoselectivity. researchgate.net These predictive tools allow chemists to screen different catalysts or reaction conditions in silico to identify the optimal parameters for achieving high stereoselectivity, saving significant experimental time and resources. rsc.org
Structure-Activity Relationship Analysis via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. deeporigin.comlongdom.org This method is central to medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. uni-bonn.deresearchgate.net
For derivatives of this compound, a QSAR study would begin by generating a dataset of analogues with experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme). nih.gov For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as:
Electronic properties: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric properties: Molecular volume, surface area, and specific shape indices.
Hydrophobicity: The logarithm of the partition coefficient (logP).
Topological indices: Descriptors that describe molecular branching and connectivity.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is built that relates a combination of these descriptors to the observed biological activity. longdom.orgresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. deeporigin.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing, streamlining the drug discovery process. benthamscience.com
Table 2: Illustrative Data for a QSAR Study on this compound Derivatives
| Compound | Substituent (R) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |
| 1 | -H | 1.25 | 139.19 | 3.45 | 50.2 |
| 2 | -CH₃ | 1.75 | 153.22 | 3.51 | 35.8 |
| 3 | -OH | 0.60 | 155.19 | 4.10 | 75.1 |
| 4 | -Ph | 3.10 | 215.29 | 3.62 | 12.5 |
| 5 | -Cl | 1.95 | 173.63 | 2.98 | 22.4 |
Note: This table contains hypothetical data to demonstrate the types of descriptors and activity measurements used in a QSAR analysis.
Emerging Trends and Future Research Directions in Hexahydroindolizin 8 5h One Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of complex molecular architectures is a foundational aspect of medicinal chemistry. For hexahydroindolizin-8(5H)-one and its analogues, future research is geared towards developing more efficient, stereoselective, and environmentally benign synthetic strategies.
Current trends in organic synthesis emphasize the reduction of hazardous waste and the use of greener solvents and catalysts. researchgate.netscispace.com A future direction for this compound synthesis could involve catalyst-free reactions in green solvents like ethylene (B1197577) glycol, a method that has proven successful for related heterocyclic systems like hexahydroacridines. researchgate.netscispace.com Such approaches simplify purification, reduce costs, and minimize environmental impact.
Furthermore, the development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. Methodologies like catalytic hydrogenation and diimide reduction have been used to achieve stereoselectivity in related indolizidinone systems. researchgate.net Future work will likely focus on refining these techniques and exploring new chiral catalysts to control the stereochemistry at the bicyclic core of this compound. Another promising avenue is the use of novel annulation strategies, such as the [5+1] annulative approach, which allows for the construction of highly functionalized indolizine (B1195054) rings. sci-hub.ru
Table 1: Modern Synthetic Strategies Relevant to Hexahydroindolizine Scaffolds
| Synthetic Strategy | Description | Potential Advantage for this compound |
|---|---|---|
| Catalyst-Free Synthesis | Reactions conducted without a catalyst, often in green solvents like ethylene glycol, under mild conditions. researchgate.netscispace.com | Reduces environmental impact, simplifies purification, and lowers costs. |
| Stereoselective Reduction | Use of methods like catalytic hydrogenation or diimide reduction to control the stereochemistry of the final product. researchgate.net | Allows for the synthesis of specific enantiomers, which is critical for biological activity. |
| [5+1] Annulation | A method for constructing a six-membered ring onto a five-membered ring precursor to form the indolizine core. sci-hub.ru | Enables the creation of poly-functionalized derivatives with diverse substituents. |
| Intramolecular Cyclization | Techniques such as the Dieckmann cyclization to form the bicyclic ring system from a linear precursor. researchgate.net | Provides a direct and often high-yielding route to the core indolizidine structure. |
Exploration of Undiscovered Biological Activities
The indolizine nucleus is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. researchgate.net While the specific bioactivity of this compound is not extensively documented, the broader class of indolizine and indolizidine compounds serves as a strong predictor of its potential.
Indolizine derivatives have been reported to possess anticancer, anti-inflammatory, antibacterial, and phosphatase inhibitory properties. researchgate.net Some have also been investigated for activity against Alzheimer's disease. researchgate.net For instance, certain functionalized indolizines show strong inhibition of pancreatic cancer cell viability, while others display activity against liver carcinoma cells. mdpi.com The introduction of bromine atoms into the indolizine scaffold has been utilized to modulate the physicochemical and biological properties of drug candidates. mdpi.com
A significant future research direction is the systematic biological screening of a library of novel this compound derivatives. This would involve synthesizing analogues with diverse functional groups at various positions on the bicyclic core and evaluating their activity against a wide range of biological targets. Given the antioxidant potential identified in related chalcogen-indolizines, exploring the antioxidant capabilities of this compound derivatives is also a promising avenue. nih.gov
Table 2: Documented Biological Activities of the Broader Indolizine Class
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell viability and proliferation. researchgate.net Specific examples show activity against pancreatic and liver cancer cell lines. mdpi.com | researchgate.netmdpi.com |
| Antimicrobial | Activity against various bacterial and fungal strains. researchgate.nethacibayram.edu.tr | researchgate.nethacibayram.edu.tr |
| Anti-inflammatory | Potential to reduce inflammation. researchgate.net | researchgate.net |
| Antioxidant | Ability to neutralize reactive oxygen species and reduce oxidative stress. nih.gov | nih.gov |
| Enzyme Inhibition | Inhibition of enzymes such as phosphatases. researchgate.net | researchgate.net |
Application in Materials Science and Optoelectronics
Beyond pharmacology, N-heterocyclic compounds are gaining attention in materials science. nih.gov The unique electronic properties of the indolizine core suggest that its derivatives could have applications in this field. Specifically, some polycyclic indolizine derivatives are known to exhibit high-efficiency long-wavelength fluorescence and have been used as spectral sensitizers and novel dyes. researchgate.net
This opens a compelling future research direction for this compound. By strategically introducing chromophoric and auxochromic groups onto the core structure, it may be possible to design novel fluorescent dyes. These materials could find applications in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes in biological imaging. Future research would involve the synthesis of such functionalized derivatives and a thorough characterization of their photophysical properties, including absorption and emission spectra, quantum yields, and lifetimes.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of chemical research, from synthesis planning to drug discovery. researchgate.netiscientific.org These computational tools offer the potential to dramatically accelerate research related to this compound.
In the realm of synthesis, computer-aided synthesis planning (CASP) programs that utilize AI can predict novel and efficient synthetic routes. iscientific.orgnih.gov By analyzing vast databases of chemical reactions, these tools can suggest retrosynthetic pathways that a human chemist might overlook, potentially reducing the time and resources required to synthesize new derivatives. researchgate.netmit.edu
Table 3: Applications of AI and Machine Learning in this compound Research
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Synthesis Planning | Computer-Aided Synthesis Planning (CASP), Retrosynthesis Prediction Algorithms iscientific.orgnih.gov | Accelerates the discovery of novel, efficient, and sustainable synthetic routes. |
| Drug Discovery | Virtual Screening, Quantitative Structure-Activity Relationship (QSAR) models mdpi.comnih.gov | Rapidly identifies derivatives with high predicted biological activity and desirable drug-like properties. |
| Target Identification | Analysis of genomic and proteomic data using ML algorithms. mdpi.comnih.gov | Helps identify the biological targets with which novel compounds are most likely to interact effectively. |
| Property Prediction | Deep learning models, Graph convolutional networks. nih.govnih.gov | Predicts physicochemical properties, bioavailability, and potential toxicity, reducing late-stage failures. |
Q & A
Q. What safety protocols should be followed when handling hexahydroindolizin-8(5H)-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is recommended if dust or aerosols form during handling .
- Ventilation: Conduct experiments in fume hoods with adequate exhaust to minimize inhalation risks. Avoid open-air handling due to potential respiratory irritation (H335 classification) .
- Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent dust dispersion. Decontaminate surfaces with ethanol or isopropanol .
- First Aid: For eye exposure, rinse with water for 15+ minutes and seek medical attention. For ingestion, rinse mouth but do not induce vomiting .
Table 1: Hazard Classification and Mitigation
| Hazard Type | GHS Code | Mitigation Strategy |
|---|---|---|
| Acute Oral Toxicity | H302 | Use sealed containers; avoid food/drink in lab |
| Skin Irritation | H315 | Wear gloves; wash skin immediately post-contact |
| Respiratory Irritation | H335 | Ensure local exhaust ventilation |
Q. What synthetic routes are reported for the laboratory-scale preparation of this compound?
Methodological Answer:
- Stepwise Cyclization: A common approach involves intramolecular cyclization of substituted pyrrolidine precursors under acidic conditions (e.g., HCl in ethanol at 60–80°C) .
- Catalytic Hydrogenation: Derivatives can be synthesized via hydrogenation of indolizinone precursors using Pd/C or Raney Ni under 3–5 bar H₂ pressure .
- Stereochemical Control: For enantiopure forms, chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) are employed .
Table 2: Representative Reaction Conditions
| Precursor | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| 7-Phenylindolizinone | Pd/C, EtOH/H₂O | 72 | |
| 8a-Hydroxy derivative | HCl, THF | 65 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to ethanol, but may require lower temperatures (40–50°C) to avoid side reactions .
- Catalyst Loading: Reducing Pd/C from 10% to 5% wt/wt decreases costs without compromising yield (tested via DOE approaches) .
- Microwave-Assisted Synthesis: Shortens reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >90% purity (validated via HPLC) .
Q. What strategies resolve contradictory spectral data during structural characterization of this compound analogs?
Methodological Answer:
- Multi-Technique Validation: Combine ¹H/¹³C NMR, IR, and X-ray crystallography. For example, conflicting NOE effects in NMR can be resolved via single-crystal X-ray analysis (as in Šafář et al., 2009) .
- DFT Calculations: Predict ¹³C chemical shifts using Gaussian09 at the B3LYP/6-31G(d) level to cross-verify experimental NMR assignments .
- Isotopic Labeling: Use deuterated analogs to clarify ambiguous proton environments in crowded spectral regions .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
Methodological Answer:
- Core Modifications: Introduce substituents at C-5 or C-8a positions to assess steric/electronic effects on bioactivity. For example, 5-methyl derivatives show enhanced cytotoxicity in MCF-7 cells (IC₅₀ = 2.1 µM vs. 8.3 µM for unsubstituted analogs) .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs. A 3D-QSAR model (r² = 0.89) highlights the importance of the lactam carbonyl for kinase inhibition .
Table 3: SAR Trends for Anticancer Activity
| Substituent | Position | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| -CH₃ | C-5 | 2.1 | Tubulin |
| -OH | C-8a | 4.7 | Topoisomerase II |
| -Ph | C-7 | 1.8 | EGFR |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of this compound analogs?
Methodological Answer:
- Batch Purity Analysis: Use HPLC-MS to confirm compound purity (>98%). Impurities like residual Pd (detected via ICP-OES) may skew toxicity data .
- In Vivo/In Vitro Correlation: Compare cytotoxicity (MTT assay) with acute oral toxicity (OECD 423 guidelines). For example, analogs with low in vitro IC₅₀ (<5 µM) but high LD₅₀ (>500 mg/kg) suggest selective toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
